1-(3-Methoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxybenzyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,3-propanediamine in the presence of hydrochloric acid can yield azetidines .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the azetidine ring.
Scientific Research Applications
1-(3-Methoxybenzyl)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain and nitrogen atom in the azetidine ring contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(3-Methoxybenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for various applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-2-4-10(8-11)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3 |
InChI Key |
LWNOEEDDOJYLBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.